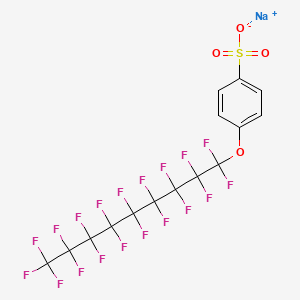![molecular formula C15H14N2O B1624276 (NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine CAS No. 4590-70-9](/img/new.no-structure.jpg)
(NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine is an organic compound characterized by the presence of an aminophenyl group and a phenylprop-2-enylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine typically involves the reaction of 2-aminophenyl ketones with hydroxylamine under specific conditions. One common method involves the use of a ruthenium catalyst to facilitate the dehydrogenative coupling reaction . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as atom-efficient reactions and the minimization of hazardous by-products, is often emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can participate in substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Ruthenium, nickel, and manganese complexes are often used to facilitate these reactions
Major Products
The major products formed from these reactions include quinazoline derivatives, amines, and substituted phenylprop-2-enylidene compounds .
Scientific Research Applications
Chemistry
In chemistry, (NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine is used as a precursor for the synthesis of various heterocyclic compounds, including quinazolines and quinazolinones . These compounds have significant applications in organic synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development .
Medicine
In medicine, the compound and its derivatives are explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of (NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as those involved in oxidative stress and inflammation . The molecular pathways affected by this compound include the modulation of reactive oxygen species (ROS) and the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine include:
Quinazoline derivatives: These compounds share a similar core structure and exhibit comparable chemical reactivity.
Aminophenyl ketones: These compounds are precursors in the synthesis of this compound and have similar functional groups.
Uniqueness
Its structure allows for the formation of diverse derivatives with significant biological and industrial relevance .
Properties
CAS No. |
4590-70-9 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine |
InChI |
InChI=1S/C15H14N2O/c16-14-9-5-4-8-13(14)15(17-18)11-10-12-6-2-1-3-7-12/h1-11,18H,16H2/b11-10+,17-15+ |
InChI Key |
NWMXLIYSCIGBRU-FQBHYKLYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=NO)C2=CC=CC=C2N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=N\O)/C2=CC=CC=C2N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=NO)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3R,4S,5S,6R)-2-acetyloxy-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] octadecanoate](/img/structure/B1624194.png)











![2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B1624213.png)

